molecular formula C8H7ClN2 B11916398 2-Chloro-8-methylimidazo[1,2-A]pyridine

2-Chloro-8-methylimidazo[1,2-A]pyridine

Cat. No.: B11916398
M. Wt: 166.61 g/mol
InChI Key: IDDJXPDVLAPJPM-UHFFFAOYSA-N
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Description

2-Chloro-8-methylimidazo[1,2-A]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-A]pyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring The presence of a chlorine atom at the 2-position and a methyl group at the 8-position distinguishes it from other imidazo[1,2-A]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-methylimidazo[1,2-A]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-chloropyridine-3-carbaldehyde with 2-amino-3-methylpyridine in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction typically requires heating and may involve the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-methylimidazo[1,2-A]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-A]pyridine derivatives.

Scientific Research Applications

2-Chloro-8-methylimidazo[1,2-A]pyridine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: Its unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-8-methylimidazo[1,2-A]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the chlorine atom and methyl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroimidazo[1,2-A]pyridine: Lacks the methyl group at the 8-position.

    8-Methylimidazo[1,2-A]pyridine: Lacks the chlorine atom at the 2-position.

    2-Bromo-8-methylimidazo[1,2-A]pyridine: Contains a bromine atom instead of chlorine at the 2-position.

Uniqueness

2-Chloro-8-methylimidazo[1,2-A]pyridine is unique due to the combined presence of the chlorine atom at the 2-position and the methyl group at the 8-position

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

2-chloro-8-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7ClN2/c1-6-3-2-4-11-5-7(9)10-8(6)11/h2-5H,1H3

InChI Key

IDDJXPDVLAPJPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)Cl

Origin of Product

United States

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